molecular formula C22H30N2O3 B12900834 Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- CAS No. 105639-09-6

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl-

Cat. No.: B12900834
CAS No.: 105639-09-6
M. Wt: 370.5 g/mol
InChI Key: SLOLPUCHQAUMGG-UHFFFAOYSA-N
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Description

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the 4,5-dihydro-2-oxazolyl and 1,1-dimethylethyl groups through various organic reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- may include other isoxazole derivatives with different substituents. Examples include:

  • Isoxazole, 5-(4-methylphenyl)-3-methyl-
  • Isoxazole, 5-(4-chlorophenyl)-3-methyl-

Uniqueness

The uniqueness of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

105639-09-6

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

5-[5-[2-tert-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C22H30N2O3/c1-16-14-18(27-24-16)8-6-5-7-12-25-20-10-9-17(21-23-11-13-26-21)15-19(20)22(2,3)4/h9-10,14-15H,5-8,11-13H2,1-4H3

InChI Key

SLOLPUCHQAUMGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(C)(C)C

Origin of Product

United States

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